Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- is a chemical compound with significant implications in pharmaceutical and agricultural chemistry. Its molecular formula is , and it has a molar mass of 381.25 g/mol. The compound is classified as an anilide, which indicates its structure includes an acetamide group attached to an aromatic ring. It is known for its potential applications in anti-inflammatory and analgesic therapies, particularly due to its interaction with the sigma receptors in biological systems.
The synthesis of Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- typically involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid derivatives with morpholine-containing amines. A common method includes:
Technical details regarding yields and specific reaction conditions can vary based on the exact methodology employed but are typically reported to be in the range of 58-72% yield for related compounds .
The molecular structure of Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- features a dichlorophenyl group attached to an acetamide moiety. The presence of a morpholine ring adds to its structural complexity.
These structural characteristics indicate its potential solubility and reactivity profiles in various chemical environments .
The chemical behavior of Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- can be characterized by its reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as amides and ethers. Notably:
These reactions are essential for understanding its potential degradation pathways and interactions in biological systems .
The mechanism of action for Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- primarily involves its interaction with sigma receptors, specifically sigma-1 receptors. This interaction has been linked to various pharmacological effects including:
Molecular docking studies have indicated that this compound effectively binds to the active sites of these receptors, suggesting a mechanism that potentially enhances analgesic effects while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs .
The physical and chemical properties of Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- are critical for its application in research and industry:
These properties influence its handling during synthesis and application in various formulations .
The primary applications of Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- include:
The compound 2-(2,4-dichlorophenoxy)-N-(2-(4-morpholinyl)ethyl)acetamide (CAS 49808-93-7) emerged from targeted efforts to develop novel sigma-1 (σ1) receptor ligands with improved selectivity and antinociceptive properties. Its design was directly inspired by S1RA (1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-spiro[indole-3,4'-piperidine]), a σ1 receptor antagonist that entered Phase II clinical trials for neuropathic pain [2] [3]. Published in Biomedicine & Pharmacotherapy in 2016, researchers sought to simplify the S1RA structure by replacing the complex naphthyl/pyrazole systems with a 3,4-dichlorophenyl bioisostere while retaining the critical N-ethylmorpholine pharmacophore. This strategic modification aimed to maintain σ1 receptor affinity while optimizing physicochemical properties and synthetic accessibility [3].
The synthesis followed a modular approach: Williamson ether synthesis produced the 3,4-dichlorophenoxyacetic acid core, which was subsequently activated to an acyl chloride and coupled with 4-(2-aminoethyl)morpholine. This efficient route yielded the target compound for comprehensive "in combo" screening—an integrated approach combining in vitro binding assays, in silico modeling, and in vivo pharmacological validation [2]. The discovery marked a significant milestone in σ1 receptor pharmacology by demonstrating that structurally simplified ligands could achieve high receptor selectivity and potent biological effects, challenging the prevailing assumption that complex polycyclic frameworks were necessary for potent σ1 activity [3].
This compound belongs to the phenoxyacetamide class, characterized by a core structure where an acetamide group is linked via an oxygen atom to a substituted benzene ring. Its specific molecular formula is C₁₄H₁₈Cl₂N₂O₃ (molecular weight: 333.21 g/mol) [1] [6]. The structure features three distinct pharmacophoric elements essential for its biological activity:
Table 1: Structural Comparison of Key Phenoxyacetamide Derivatives
Compound Name | Core Structure Variations | Primary Biological Target | Key Structural Distinction |
---|---|---|---|
2-(2,4-Dichlorophenoxy)-N-(2-morpholinoethyl)acetamide | 2,4-Dichlorophenoxy; N-(2-morpholinoethyl) | σ1 Receptor | Balanced σ1/σ2 selectivity profile |
2-(3,4-Dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | 3,4-Dichlorophenoxy; N-(2-morpholin-4-ylethyl) | σ1 Receptor | Higher σ1 affinity (Ki=42 nM) [3] |
N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide | Trichloroethyl; Arylthiourea substituent | COX-2 | Thiourea moiety enabling H-bonding with COX-2 [4] |
2-[4-(2-Amino-ethyl)phenoxy]-N,N-diethyl-acetamide | 4-(2-Aminoethyl)phenoxy; N,N-diethylacetamide | Undisclosed neurological targets | Diethylamide; Primary amine terminus [5] |
This acetamide derivative exemplifies several contemporary strategies in rational drug design and pharmacological validation:
Table 2: Key Physicochemical and Pharmacological Properties of 2-(2,4-Dichlorophenoxy)-N-(2-(4-Morpholinyl)ethyl)-acetamide
Property | Value | Significance |
---|---|---|
CAS Registry Number | 49808-93-7 [6] | Unique chemical identifier for regulatory and commercial purposes |
Molecular Formula | C₁₄H₁₈Cl₂N₂O₃ [1] | Defines elemental composition and molecular weight (333.21 g/mol) |
σ1 Receptor Affinity (Ki) | 42 nM [3] | High affinity within the range of clinically relevant receptor ligands |
σ2 Receptor Affinity (Ki) | 1,512 nM [3] | Demonstrates 36-fold selectivity for σ1 over σ2 receptors |
Ligand Efficiency (LE) | ~0.34 [calculated from data] | Indicates good binding energy per heavy atom (threshold >0.3) |
In Vivo Efficacy | ED₅₀ ~100 μg/paw (formalin test) [3] | Confirms translation of in vitro affinity to pharmacological effect |
Key Molecular Interactions | Salt bridge with Asp126 [3] | Validated binding mode crucial for rational design of next-generation analogs |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2